molecular formula C15H28O3 B589280 Glycidyl Laurate-d5 CAS No. 1329563-35-0

Glycidyl Laurate-d5

Cat. No.: B589280
CAS No.: 1329563-35-0
M. Wt: 261.417
InChI Key: PTLZMJYQEBOHHM-AHXALPDUSA-N
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Description

Glycidyl Laurate-d5, also known as Dodecanoic Acid 2-Oxiranylmethyl-d5 Ester or Lauric Acid 2,3-Epoxypropyl-d5 Ester, is a stable isotope-labeled compound. It is commonly used in various scientific research applications due to its unique properties. The molecular formula of this compound is C15H23D5O3, and it has a molecular weight of 261.41 .

Preparation Methods

Synthetic Routes and Reaction Conditions

Glycidyl Laurate-d5 can be synthesized through the esterification of glycidol with lauric acid in the presence of a surfactant-lipase complex as a catalyst. This reaction is typically carried out in organic media, such as cyclohexane, at a temperature of 35°C . Another method involves the use of toluene as a solvent, with epichlorohydrin and sodium laurate as reactants, and a phase transfer catalyst like tetrabutylammonium bromide (TBAB) at 100°C for 3 hours .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of high-purity reagents and controlled reaction conditions ensures the production of this compound with high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Glycidyl Laurate-d5 undergoes various chemical reactions, including:

    Oxidation: The epoxide ring can be opened through oxidation reactions.

    Reduction: The compound can be reduced to form different alcohol derivatives.

    Substitution: The epoxide ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like amines and thiols can react with the epoxide ring under mild conditions.

Major Products Formed

    Oxidation: this compound can form diols or hydroxy acids.

    Reduction: The reduction process yields alcohol derivatives.

    Substitution: Substitution reactions produce various substituted laurate derivatives.

Mechanism of Action

The mechanism of action of Glycidyl Laurate-d5 involves its interaction with molecular targets and pathways. The epoxide ring in this compound can react with nucleophiles, leading to the formation of covalent bonds with proteins and other biomolecules. This interaction can modulate various biochemical pathways, including lipid metabolism and cell signaling .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its stable isotope labeling, which allows for precise tracking and quantification in various research applications. This property makes it particularly valuable in studies requiring high sensitivity and specificity.

Properties

CAS No.

1329563-35-0

Molecular Formula

C15H28O3

Molecular Weight

261.417

IUPAC Name

[dideuterio-(2,3,3-trideuteriooxiran-2-yl)methyl] dodecanoate

InChI

InChI=1S/C15H28O3/c1-2-3-4-5-6-7-8-9-10-11-15(16)18-13-14-12-17-14/h14H,2-13H2,1H3/i12D2,13D2,14D

InChI Key

PTLZMJYQEBOHHM-AHXALPDUSA-N

SMILES

CCCCCCCCCCCC(=O)OCC1CO1

Synonyms

Dodecanoic Acid 2-Oxiranylmethyl-d5 Ester;  Lauric Acid 2,3-Epoxypropyl-d5 Ester;  2,3-Epoxy-1-propanol-d5 Laurate;  Glycidyl-d5 Dodecanoate;  Lauric Acid Glycidyl-d5 Ester;  NSC 406541-d5; 

Origin of Product

United States

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